Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate
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Overview
Description
Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate is a chemical compound with the molecular formula C16H26O2 It is an ester derived from dodecatrienoic acid and is known for its unique structure, which includes multiple double bonds and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological pathways. The compound’s multiple double bonds also allow it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl farnesoate: A similar ester with a slightly different structure.
Juvenile hormone I: Another ester with biological activity in insects.
Uniqueness
Methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which distinguishes it from other similar esters. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61685-16-3 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl 3-ethyl-7,11-dimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-16(13-17(18)19-5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3 |
InChI Key |
VITUFMDFKJSNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OC)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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